molecular formula C19H25N5O3 B2991972 1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea CAS No. 1396766-50-9

1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea

Cat. No.: B2991972
CAS No.: 1396766-50-9
M. Wt: 371.441
InChI Key: QGOATVANNBIRIJ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a pyrimidinyl group, and a methylpiperidinyl group

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Preparation Methods

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route generally includes:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 2,3-dimethoxyaniline with suitable reagents to form the dimethoxyphenyl intermediate.

    Synthesis of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate is synthesized through the reaction of appropriate starting materials under controlled conditions.

    Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate with the pyrimidinyl intermediate in the presence of a coupling agent to form the desired urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea can be compared with other similar compounds, such as:

    1-(2,4-Difluorobenzyl)-4-methylpiperazine: This compound shares structural similarities but differs in the substitution pattern on the phenyl ring.

    1-(3,4-Difluorobenzyl)-4-methylpiperazine: Another similar compound with different substitution on the phenyl ring.

    1-(2,6-Difluorobenzyl)-4-methylpiperazine: This compound also has a different substitution pattern on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrimidinyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-13-7-9-24(10-8-13)17-11-16(20-12-21-17)23-19(25)22-14-5-4-6-15(26-2)18(14)27-3/h4-6,11-13H,7-10H2,1-3H3,(H2,20,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOATVANNBIRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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